8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Lipophilicity Medicinal Chemistry Physicochemical Properties

Select this specific 8-ethoxy positional isomer — not the 7-ethoxy variant — to ensure the intended lipophilicity (XLogP3-AA=1.9) and hydrogen-bonding profile essential for SAR consistency. The primary carboxamide at C-3 provides a distinct donor/acceptor pattern absent in the 3-carboxylic acid precursor, making this fragment-like lead (MW=233.22) an ideal starting point for amide library synthesis. With a published IC50 of 14.9µM against porcine pancreatic lipase, this compound serves as a reliable reference inhibitor for assay validation and systematic potency optimization in anti-obesity programs.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
Cat. No. B5266611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethoxy-2-oxo-2H-chromene-3-carboxamide
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N
InChIInChI=1S/C12H11NO4/c1-2-16-9-5-3-4-7-6-8(11(13)14)12(15)17-10(7)9/h3-6H,2H2,1H3,(H2,13,14)
InChIKeyNDTVTJKUQWEJNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethoxy-2-oxo-2H-chromene-3-carboxamide: A Core Scaffold for Coumarin-Based Inhibitor Libraries


8-Ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic, low-molecular-weight (233.22 g/mol) coumarin derivative characterized by a 2-oxo-2H-chromene core, a primary carboxamide at position 3, and an ethoxy substituent at position 8 [1]. This substitution pattern distinguishes it from other regioisomeric and alkoxy-substituted analogs, imparting a calculated lipophilicity (XLogP3-AA) of 1.9 [1]. The compound serves as a versatile intermediate for generating diverse carboxamide libraries [2] and has been identified in bioactivity databases as a ligand for pancreatic triacylglycerol lipase [3].

Why 8-Ethoxy-2-oxo-2H-chromene-3-carboxamide Cannot Be Interchanged with Common Coumarin Analogs


Generic substitution among 2-oxo-2H-chromene-3-carboxamide analogs is not feasible because minor structural modifications significantly alter key drug-like properties and biological activity profiles. For instance, the position of the alkoxy substituent on the chromene ring directly impacts electronic distribution and, consequently, calculated lipophilicity. This compound, with its 8-ethoxy group, exhibits a distinct logP (XLogP3-AA = 1.9) [1] compared to it's 7-ethoxy positional isomer . Furthermore, the primary carboxamide functional group provides a specific hydrogen-bonding donor and acceptor pattern that is absent in its common synthetic precursor, the 3-carboxylic acid . These differences mean that in vitro activity, as demonstrated by the micromolar-range pancreatic lipase inhibition reported for this scaffold class [2], is not predictably transferable between analogs, making precise compound selection critical.

Product-Specific Differentiation Data for 8-Ethoxy-2-oxo-2H-chromene-3-carboxamide


Distinct Lipophilicity Profile vs. 7-Ethoxy Regioisomer

The position of the ethoxy substituent directly modulates the computed lipophilicity of the molecule. The target 8-ethoxy isomer has a calculated XLogP3-AA of 1.9 [1]. This differentiates it from its 7-ethoxy positional isomer (CAS: 312607-62-8) , for which a different logP is expected due to altered electronic distribution in the benzopyrone ring system. This difference can significantly impact pharmacokinetic properties like membrane permeability and solubility.

Lipophilicity Medicinal Chemistry Physicochemical Properties

Enhanced Hydrogen-Bonding Capacity Over the Carboxylic Acid Precursor

The primary carboxamide functional group provides a specific hydrogen bond donor/acceptor motif (HBD=1, HBA=4) [1] that is fundamentally different from the 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid precursor (HBD=1, HBA=5, XLogP3-AA = 2.1) . The carboxylic acid's acidity and charge at physiological pH lead to vastly different solubility and target-engagement profiles compared to the neutral carboxamide.

Synthetic Intermediate Amide Coupling Fragment-Based Drug Discovery

Validated Engagement with Pancreatic Lipase at Micromolar Activity

The compound has been directly assayed for inhibition of porcine pancreatic triacylglycerol lipase, showing an IC50 of 14,900 nM (14.9 µM) [1]. This activity, while modest, confirms engagement with a clinically relevant anti-obesity target. This specific activity provides a baseline within the coumarin-3-carboxamide class, where other optimized analogues have shown more potent inhibition, such as compound 5dh with an IC50 of 9.20 µM [2], guiding further structure-activity relationship (SAR) studies.

Metabolic Disease Obesity Digestive Enzyme Inhibition

Demonstrated Utility as a Versatile Building Block for Parallel Library Synthesis

The primary carboxamide and the 3-carbonyl chloride derivative (CAS: 1160249-14-8) of this scaffold are used as key intermediates in the generation of diverse amide libraries. Research has demonstrated that variations in the amide 'warhead' of coumarin-3-carboxamides can lead to significant variations in biological activity, with some analogs exhibiting IC50 values ranging from 9.20 µM to >24.90 µM in the same pancreatic lipase assay [1]. This positions the parent compound as a critical starting material for exploring chemical space.

Combinatorial Chemistry Structure-Activity Relationship Lead Optimization

Evidence-Based Application Scenarios for 8-Ethoxy-2-oxo-2H-chromene-3-carboxamide


Scaffold Hopping and Library Synthesis for Anti-Obesity Targets

Based on the confirmed micromolar inhibitory activity of this scaffold against pancreatic lipase, the compound is ideally suited as a core building block for generating amide libraries [1]. The variation in potency among closely related derivatives (IC50 range: 9.20–24.90 µM) underscores the value of using this specific 8-ethoxy-3-carboxamide as a starting point for systematic SAR exploration aimed at improving potency and selectivity beyond the initial 14.9 µM baseline [2].

Physicochemical Property Optimization in Fragment-Based Drug Discovery

The compound's favorable and distinct lipophilicity (XLogP3-AA = 1.9) and its neutral hydrogen-bonding profile compared to its carboxylic acid precursor make it an excellent fragment-like lead for programs focused on oral bioavailability [1]. Scientific teams can deliberately select this compound over the 7-ethoxy isomer or the 3-acid analog to explore how these subtle differences impact permeability, solubility, and metabolic stability [2].

Calibration Standard for Pancreatic Lipase Biochemical Assays

With a published and fully quantifiable IC50 value of 14.9 µM against porcine pancreatic lipase, this compound can serve as a reliable reference inhibitor or internal assay standard during high-throughput screening campaigns for new anti-obesity agents [1]. This is especially valuable for labs needing a compound with known, moderate activity to validate assay conditions and benchmark novel synthetic actives.

Quote Request

Request a Quote for 8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.